

A Technical Guide to the Certified Reference Material: Pendimethalin-d5

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Compound of Interest

Compound Name: *Pendimethalin-d5*

Cat. No.: *B588967*

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This technical guide provides an in-depth overview of the certified reference material (CRM) for **Pendimethalin-d5**, tailored for researchers, scientists, and professionals in drug development and analytical chemistry. Pendimethalin is a selective, pre-emergent herbicide from the dinitroaniline class, widely used to control annual grasses and certain broadleaf weeds in numerous crops.[1][2][3] The deuterated isotopologue, **Pendimethalin-d5**, serves as an essential internal standard for the accurate and precise quantification of pendimethalin residues in various matrices. The use of a CRM is critical for ensuring the traceability, reliability, and comparability of analytical results, meeting stringent regulatory and quality control standards.[4]

Physicochemical Properties and CRM Specifications

Pendimethalin-d5 is specifically labeled with five deuterium atoms to provide a distinct mass-to-charge ratio for mass spectrometry-based analysis, without significantly altering its chemical properties.[5] This allows it to mimic the behavior of the unlabeled analyte during sample extraction, cleanup, and chromatographic analysis, correcting for matrix effects and variations in instrument response.

Table 1: Physicochemical Properties of **Pendimethalin-d5**

Property	Value
Chemical Name	3,4-Dimethyl-2,6-dinitro-N-(2,2,3,4,4-pentadeuteriopentan-3-yl)aniline[4]
Synonyms	Pendimethalin D5 (1-Ethyl(1',1'-D2)propyl(1,2,2-D3))[4]
CAS Number	1219803-39-0[4][6][7][8][9]
Unlabeled CAS	40487-42-1[4]
Molecular Formula	C ₁₃ H ₁₄ D ₅ N ₃ O ₄ [5]
Molecular Weight	286.34 g/mol [4][5][6]
Appearance	Solid (based on unlabeled form being an orange-yellow crystalline solid)[1][10]

Table 2: Example Specifications of Commercially Available **Pendimethalin-d5** CRMs

Specification	Example Value(s)
Product Format	Neat Solid[4]; Solution in Isooctane (e.g., 100 µg/mL)[8]
Purity	≥94.5%[8]
Certification	ISO/IEC 17025[4]; Gravimetric preparation with analytical confirmation[8]
Storage Temperature	2-8°C; -20°C (powder, long-term)[5]
Primary Use	Internal standard for quantitative analysis by GC-MS or LC-MS[5]

Synthesis and Certification Workflow

The synthesis of **Pendimethalin-d5** is analogous to that of its unlabeled counterpart, typically involving the amination of a substituted o-xylene with a deuterated 3-pentylamine, followed by a nitration step.[11][12] The production of a certified reference material, however, involves a

much more rigorous process to ensure its accuracy and reliability. This workflow is governed by international standards such as ISO 17034 and ISO/IEC 17025.[4]



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Caption: General workflow for the production and certification of a CRM.

Experimental Protocols for Analysis and Use

Pendimethalin-d5 CRM is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) methods. The following protocols outline its application in residue analysis.

This protocol describes a general method for extracting pendimethalin from a solid matrix (e.g., soil, crops).

- Homogenization: Weigh a representative portion of the sample (e.g., 10 g) into a centrifuge tube.
- Internal Standard Spiking: Add a precise volume of the **Pendimethalin-d5** CRM solution to the sample to achieve a known concentration. This step is critical and should be done at the earliest stage to account for losses during the entire procedure.
- Extraction: Add an appropriate extraction solvent. A common method involves adding 20 mL of acidified methanol (e.g., 2% HCl in methanol) and shaking vigorously.[13] Alternatively, a methanol/water mixture can be used.[14] Microwave-assisted extraction (MAE) may also be employed to improve efficiency.[15]
- Centrifugation: Centrifuge the sample to separate the solid matrix from the solvent extract.

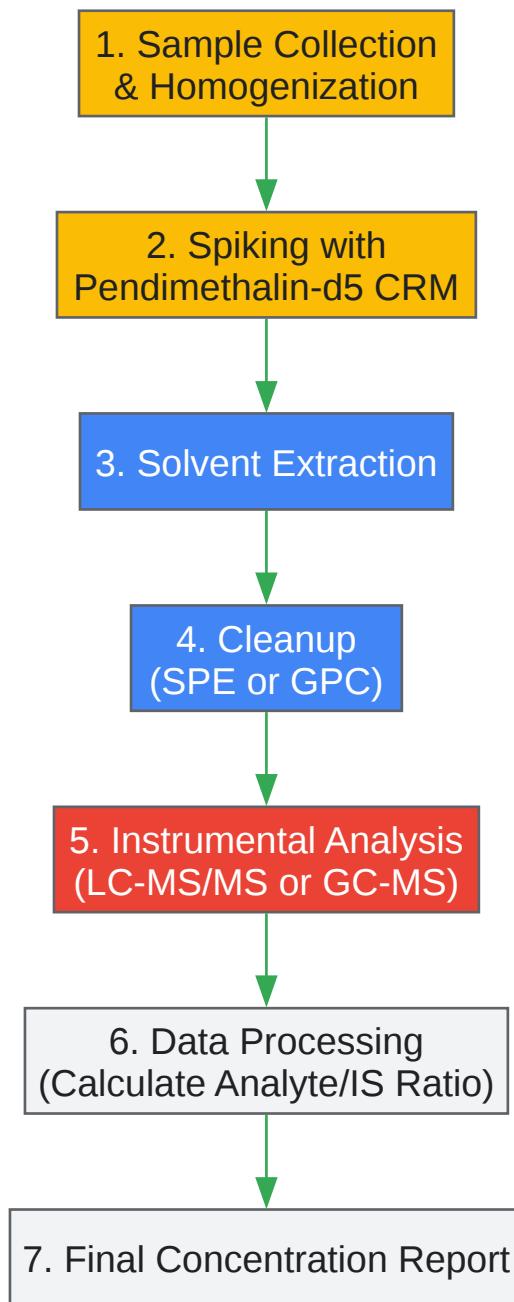
- **Cleanup:** The supernatant extract often requires cleanup to remove interfering co-extractives. This is commonly achieved using Solid-Phase Extraction (SPE) with a C18 cartridge or Gel Permeation Chromatography (GPC).[\[14\]](#)[\[16\]](#)
- **Final Preparation:** The cleaned extract is evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., isooctane for GC, methanol/water for LC) for instrumental analysis.

LC-MS/MS is a highly sensitive and selective technique for analyzing pendimethalin residues.

[\[3\]](#)

- **Chromatographic Conditions:**
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 μ m).
 - Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μ L.
- **Mass Spectrometric Conditions:**
 - Ionization: Electrospray Ionization, Positive Mode (ESI+).
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (Example):
 - Pendimethalin: Precursor ion (e.g., m/z 282.1) → Product ions (e.g., m/z 162.1, 224.1).
 - **Pendimethalin-d5:** Precursor ion (e.g., m/z 287.1) → Product ions (e.g., m/z 167.1, 229.1).
- **Quantification:** A calibration curve is prepared using standards of unlabeled pendimethalin, with each standard containing the same fixed concentration of the **Pendimethalin-d5** internal standard. The concentration of pendimethalin in the sample is determined by

calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.



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Caption: Analytical workflow using an internal standard method.

GC coupled with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) is also a robust method for pendimethalin analysis.[13][16]

- Chromatographic Conditions:
 - Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane phase (e.g., 30 m x 0.25 mm, 0.25 µm).
 - Carrier Gas: Helium at a constant flow rate.
 - Inlet Temperature: 250°C.
 - Oven Program: A temperature gradient is used to separate the analyte from matrix components, e.g., starting at 80°C and ramping up to 280°C.
- Detector Conditions:
 - NPD: A highly sensitive detector for nitrogen-containing compounds.[\[13\]](#)
 - MS: Operated in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both pendimethalin and **Pendimethalin-d5**.
- Quantification: The principle of quantification using the internal standard is the same as described for LC-MS/MS.

Applications in Research and Development

The primary application of **Pendimethalin-d5** CRM is to ensure the accuracy and validity of analytical data in regulated environments.

- Environmental Monitoring: Used to accurately quantify pendimethalin residues in soil, water, and sediment, aiding in environmental fate and persistence studies.[\[5\]](#)
- Food Safety: Enables precise measurement of herbicide residues in a wide range of agricultural commodities to ensure compliance with Maximum Residue Limits (MRLs).[\[15\]](#) [\[16\]](#)
- Toxicology and Metabolism Studies: Serves as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of pendimethalin in biological systems.[\[5\]](#)

In conclusion, the **Pendimethalin-d5** Certified Reference Material is an indispensable tool for the scientific community. Its use underpins the generation of high-quality, reliable, and defensible data required for environmental protection, food safety, and regulatory compliance.

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